![molecular formula C14H19N3O B11730401 3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730401.png)
3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is an organic compound that features a phenol group, a pyrazole ring, and an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Phenol coupling: Finally, the aminomethylated pyrazole is coupled with a phenol derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated amino derivatives.
Scientific Research Applications
3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2,4-di(propan-2-yl)phenol
- 1-methyl-3-phenylpropylamine
- Aminomethyl propanol
Uniqueness
3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to its combination of a phenol group, a pyrazole ring, and an amino-methyl linkage. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-10(2)17-9-14(11(3)16-17)15-8-12-5-4-6-13(18)7-12/h4-7,9-10,15,18H,8H2,1-3H3 |
InChI Key |
XPQNXFRTXXJXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


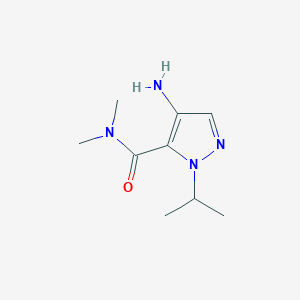
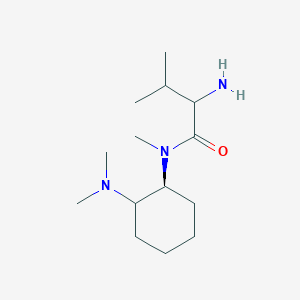
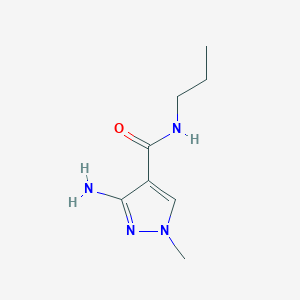
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730349.png)
![heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730366.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730374.png)
![[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730392.png)
![N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11730393.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730399.png)
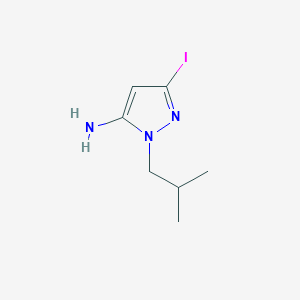
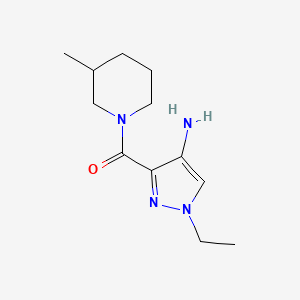
![(1S,4S)-2-(4-nitrophenyl)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11730416.png)

